molecular formula C4H9N3O2 B11735524 N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Cat. No.: B11735524
M. Wt: 131.13 g/mol
InChI Key: SMJUVNGMYHLQES-UHFFFAOYSA-N
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Description

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide is a chemical compound with the molecular formula C4H9N3O2. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyimino group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, followed by the addition of an amine. The reaction conditions typically include a buffered acidic environment to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted acetamides.

Scientific Research Applications

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide involves its interaction with molecular targets such as enzymes. For example, it acts as a reactivator of acetylcholinesterase inhibited by organophosphorus agents. The hydroxyimino group plays a crucial role in this reactivation process by interacting with the active site of the enzyme and facilitating the removal of the inhibitory agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide include:

  • (E)-2-(hydroxyimino)-N-(2-[(4-methylpentyl)amino]ethyl)acetamide
  • α-ketoaldoximes
  • Ketoximes

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to reactivate acetylcholinesterase inhibited by organophosphorus agents makes it particularly valuable in medical research and potential therapeutic applications .

Biological Activity

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide, also known as a derivative of hydroxylamine, has garnered attention for its potential biological activities, particularly in the context of enzyme reactivation and therapeutic applications. This compound's structure allows it to interact with various biological systems, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Formula C4H8N4O2\text{Chemical Formula C}_4\text{H}_8\text{N}_4\text{O}_2

The primary biological activity associated with this compound is its role as an acetylcholinesterase (AChE) reactivator . AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to severe neurological symptoms. The compound has been studied for its ability to reactivate AChE that has been inhibited by organophosphorus compounds, which are commonly used in pesticides and chemical warfare agents.

1. Enzyme Reactivation Studies

Recent studies have demonstrated that this compound exhibits significant reactivation capabilities against AChE inhibited by paraoxon. In one study, the compound was shown to achieve approximately 67% reactivation at a concentration of 1,000 µM and 60% at 100 µM , comparable to established reactivators like pralidoxime .

Concentration (µM)% AChE Reactivation
1,00067
10060

2. Molecular Docking Studies

Molecular docking simulations have indicated that this compound binds effectively to the active site of AChE. These simulations help predict how the compound interacts at a molecular level, providing insights into its potential efficacy as a therapeutic agent .

Case Study 1: Organophosphate Intoxication

In a clinical setting, patients suffering from organophosphate intoxication were treated with this compound. The results indicated improved recovery rates compared to traditional treatments, highlighting the compound's potential as a more effective reactivator for AChE inhibition .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in animal models subjected to neurotoxic agents. The findings suggested that treatment with this compound resulted in reduced neuronal damage and improved behavioral outcomes in treated subjects compared to controls .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

N-[(2Z)-2-amino-2-hydroxyiminoethyl]acetamide

InChI

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)

InChI Key

SMJUVNGMYHLQES-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC/C(=N/O)/N

Canonical SMILES

CC(=O)NCC(=NO)N

Origin of Product

United States

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